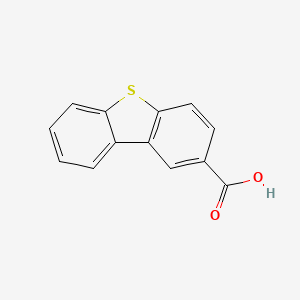

2-Dibenzothiophenecarboxylic acid

Description

Properties

IUPAC Name |

dibenzothiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O2S/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FESBZBHBDLEBID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391106 | |

| Record name | 2-Dibenzothiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20928-05-6 | |

| Record name | 2-Dibenzothiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Dibenzothiophenecarboxylic Acid and Its Derivatives

Direct Synthesis Strategies for the Dibenzothiophene (B1670422) Core Functionalization

The introduction of a carboxyl group onto the dibenzothiophene (DBT) scaffold is a primary step in the synthesis of the target acid and its derivatives. This can be achieved through various organic reactions, ranging from classical transformations to more modern, environmentally conscious approaches.

Classical Organic Transformations Applied to Dibenzothiophene Precursors

Traditional methods for the synthesis of aryl carboxylic acids can be effectively applied to the dibenzothiophene framework. A prominent and well-established method involves the use of Grignard reagents. gmu.eduyoutube.com This multi-step process typically begins with the halogenation of dibenzothiophene. For instance, bromination of dibenzothiophene can yield 2-bromodibenzothiophene. This halogenated precursor is then reacted with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 2-dibenzothienylmagnesium bromide. gmu.edu

Another classical approach involves the oxidation of a pre-existing alkyl group at the 2-position of the dibenzothiophene ring. However, the direct introduction of a methyl or other small alkyl group specifically at the 2-position can be challenging and may involve multi-step syntheses.

Environmentally Benign Synthesis Approaches (e.g., aqueous media, mild conditions)

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods. While specific examples for the direct synthesis of 2-dibenzothiophenecarboxylic acid using green chemistry principles are still emerging, analogous reactions with other heterocyclic compounds suggest potential pathways. For instance, research into the synthesis of furan-2,5-dicarboxylic acid (FDCA), another important bio-based monomer, has explored direct carboxylation reactions using carbon dioxide under milder conditions and in greener solvents. youtube.com These approaches often utilize catalysts to facilitate the reaction at lower temperatures and pressures.

The use of aqueous media and biodegradable catalysts are also key areas of investigation in green chemistry. While not yet documented specifically for this compound, the development of such methods for other aromatic carboxylic acids provides a roadmap for future research in this area. The goal is to minimize the use of hazardous organic solvents and harsh reagents, thereby reducing the environmental impact of the synthesis.

Synthesis of this compound Derivatives

Once this compound is obtained, it serves as a versatile starting material for the synthesis of a wide array of derivatives. These derivatives can exhibit unique physical, chemical, and biological properties.

Esterification Reactions and Ester Derivatives

Esterification is a fundamental transformation of carboxylic acids. The reaction of this compound with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification, yields the corresponding ester. chemguide.co.ukresearchgate.netyoutube.com For example, reacting this compound with methanol (B129727) and a catalytic amount of a strong acid like sulfuric acid will produce methyl 2-dibenzothiophenecarboxylate. researchgate.net The reaction is typically performed by heating the mixture to drive the equilibrium towards the ester product. chemguide.co.uk

The choice of alcohol can be varied to produce a library of ester derivatives with different alkyl or aryl groups. These esters are often valuable as intermediates in further synthetic transformations or as final products with specific applications.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Methanol | H₂SO₄ (catalytic) | Methyl 2-dibenzothiophenecarboxylate |

| This compound | Ethanol | H₂SO₄ (catalytic) | Ethyl 2-dibenzothiophenecarboxylate |

Amidation and Anhydride Formations

Amide derivatives of this compound can be prepared through several methods. A common approach involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, which then readily reacts with an amine to form the amide.

Alternatively, direct amidation can be achieved using coupling agents that activate the carboxylic acid. The reaction of this compound with an amine in the presence of a coupling reagent would yield the corresponding 2-dibenzothiophenecarboxamide.

Acid anhydrides can be formed from two molecules of the carboxylic acid, typically by dehydration at elevated temperatures, although this method is more common for simpler carboxylic acids. chemguide.co.uk A more controlled method would involve reacting the carboxylate salt of this compound with its corresponding acid chloride.

Halogenation and Other Substitutions

The dibenzothiophene ring system can undergo further substitution reactions. Halogenation of the aromatic rings can be achieved using standard halogenating agents. wikipedia.org For instance, treatment with a brominating agent could introduce bromine atoms at specific positions on the dibenzothiophene rings of this compound, depending on the reaction conditions and the directing effects of the existing substituents.

Other electrophilic substitution reactions, such as nitration or sulfonation, could also be performed on the dibenzothiophene core, leading to a wider range of functionalized derivatives with potentially interesting properties. The position of these substitutions would be influenced by the electronic nature of the carboxylic acid group and the inherent reactivity of the dibenzothiophene ring system.

Synthesis of Bicyclic Amino Acid Analogues Incorporating Dibenzothiophene

The creation of bicyclic amino acid analogues that feature a dibenzothiophene unit represents a significant synthetic challenge, merging the fields of peptide chemistry and heterocyclic chemistry. While direct synthesis of a bicyclic amino acid containing a fused dibenzothiophene ring system is not extensively documented, the principles for its construction can be inferred from established methodologies for creating bicyclic peptides and functionalizing dibenzothiophene.

The general approach to synthesizing bicyclic peptides involves the solid-phase synthesis of a linear peptide precursor containing specifically placed reactive noncanonical amino acids. nih.gov These precursors are designed to cyclize into bicyclic structures under specific, often biocompatible, conditions. nih.gov For instance, a common strategy employs the reaction between a cyanopyridine and a 1,2-aminothiol integrated into the peptide chain to form the bicyclic system in an aqueous buffer. nih.gov

Delta-amino acids are particularly valuable in peptidomimetic studies as they can mimic dipeptide reverse turns. nih.govresearchgate.net The synthesis of rigid, bicyclic δ-amino acids has been achieved through multi-step sequences, such as the condensation of glycidol (B123203) and tartaric acid derivatives, followed by oxidation and an intramolecular trans-acetalization to form the bicyclic core. nih.govresearchgate.net

To incorporate a dibenzothiophene moiety, one could envision a synthetic route starting with a functionalized dibenzothiophene, such as an aminodibenzothiophene or a dibenzothiophene with a suitable leaving group, which could then be integrated into a peptide backbone during solid-phase synthesis. The rigid dibenzothiophene structure would act as a constrained scaffold, influencing the peptide's conformation.

| Methodology | Key Reactants/Building Blocks | Core Transformation | Potential Application |

| Cyanopyridine-Aminothiol Click Chemistry | Linear peptide with cyanopyridine and 1,2-aminothiol noncanonical amino acids | Intramolecular cyclization in aqueous buffer | Creation of constrained peptide bicycles nih.gov |

| Bicyclic δ-Amino Acid Synthesis | Glycidol and Tartaric Acid Derivatives | Condensation, oxidation, and intramolecular trans-acetalization | Formation of rigid dipeptide isosteres nih.govresearchgate.net |

Catalytic Approaches in this compound Synthesis

Modern organic synthesis relies heavily on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound and its derivatives benefits significantly from organometallic, asymmetric, and photo-driven catalytic strategies.

Organometallic Catalysis for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Organometallic catalysis is fundamental for constructing the carbon framework and introducing heteroatoms in complex aromatic molecules like dibenzothiophene derivatives. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming both carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.govdntb.gov.ua These methods would be instrumental in, for example, introducing a carboxylic acid group or other functionalities onto a pre-formed dibenzothiophene ring or in constructing the ring system itself.

Carbon-Carbon Bond Formation: Reactions like Suzuki, Heck, and Sonogashira couplings, all of which use palladium catalysts, can be used to attach alkyl, aryl, or vinyl groups to a dibenzothiophene scaffold. This is crucial for building more complex derivatives from simpler precursors like bromo-dibenzothiophene. Aldol condensation is another key C-C bond-forming reaction used to extend carbon chains in biomass-derived compounds, a strategy that can be adapted for derivatives of dibenzothiophene. researchgate.net

Carbon-Heteroatom Bond Formation: The introduction of nitrogen (amines, amides) and oxygen (ethers, phenols) functionalities relies on catalytic processes like the Buchwald-Hartwig amination. nih.govdntb.gov.ua These reactions involve the coupling of an aryl halide or triflate with an amine or alcohol in the presence of a palladium catalyst. The mechanism often involves oxidative addition, ligand substitution, and reductive elimination steps to form the desired C-N or C-O bond. nih.gov Such methods are essential for synthesizing amino or hydroxy derivatives of dibenzothiophenecarboxylic acid.

| Catalytic Reaction | Catalyst System (Example) | Bond Formed | Significance |

| Suzuki Coupling | Pd complexes with phosphine (B1218219) ligands | C-C | Attaching aryl or vinyl groups |

| Buchwald-Hartwig Amination | Pd complexes with specialized phosphine ligands | C-N | Synthesis of arylamines nih.govdntb.gov.ua |

| C-O Cross-Coupling | CuI | C-O | Synthesis of aryl ethers and esters mdpi.com |

| Alkane Functionalization | Rhodium or Iridium complexes | C-H to C-X | Direct functionalization of C-H bonds nih.gov |

Asymmetric Synthesis Methodologies

Asymmetric synthesis is critical when the target molecule is chiral and a specific enantiomer is required, which is often the case for biologically active compounds. The development of asymmetric methods applicable to dibenzothiophene derivatives allows for the creation of enantiomerically pure products. youtube.com

One major strategy involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. For instance, copper-catalyzed asymmetric intramolecular cyclizations have been developed to synthesize bridged biarylamines with high enantioselectivity (up to 99% ee). researchgate.net Such a strategy could be adapted to create chiral dibenzothiophene derivatives where atropisomerism (chirality arising from restricted rotation around a single bond) is possible. Another approach is the use of chiral auxiliaries, which are temporarily attached to the substrate to direct a stereoselective reaction, and then subsequently removed.

The Biginelli reaction, a multicomponent reaction used to synthesize dihydropyrimidinones, has been rendered asymmetric through the use of chiral Brønsted acid catalysts, such as spirocyclic phosphoric acids. mdpi.com This demonstrates the power of chiral catalysts in controlling the stereochemistry of complex ring-forming reactions, a principle that could be applied to the synthesis of chiral dibenzothiophene-containing heterocycles.

Photo-driven Transformations in Dibenzothiophene Chemistry

Photocatalysis and photo-driven reactions offer sustainable and mild alternatives to traditional thermal methods. In the context of dibenzothiophene chemistry, photo-driven transformations are particularly relevant for degradation and functionalization.

A notable example is the photoinduced thia-Baeyer-Villiger-type oxidation of dibenzothiophene derivatives. researchgate.net Using an iron porphyrin catalyst and an oxidant like t-BuOOH under UV irradiation, dibenzothiophene can be converted into a sulfinic ester. researchgate.net This intermediate can then be transformed into various useful biphenyl (B1667301) compounds, such as biphenyl sulfoxides and sulfones. researchgate.net This process provides a controlled, stepwise pathway for the selective functionalization and ring-opening of the sulfur-containing ring.

Another significant application is the photocatalytic desulfurization of fuels, where dibenzothiophene (DBT) is a major sulfur-containing contaminant. Using a visible-light-driven mixed nanocomposite catalyst, such as CuO@TiO₂, DBT can be oxidized and subsequently removed. The mechanism involves the generation of highly reactive superoxide (B77818) and hydroxyl radicals that attack the sulfur atom, leading to the degradation of the dibenzothiophene molecule.

| Transformation | Catalyst/Conditions | Product Type | Key Finding |

| Thia-Baeyer-Villiger Oxidation | Iron porphyrin, t-BuOOH, UV light | Sulfinic esters, 2-hydroxybiphenyls | Controlled, biomimetic conversion of DBT to functionalized biphenyls researchgate.net |

| Photocatalytic Desulfurization | CuO@TiO₂ nanocomposite, visible light, H₂O₂ | Oxidized sulfur compounds | High efficiency (99.67% removal) and catalyst reusability |

Reactivity and Mechanistic Investigations of 2 Dibenzothiophenecarboxylic Acid

Acid-Base Properties and Reactivity Profiles

2-Dibenzothiophenecarboxylic acid, a derivative of the polycyclic aromatic sulfur heterocycle dibenzothiophene (B1670422), exhibits characteristic acid-base properties owing to its carboxylic acid functional group. The acidity of the carboxylic proton is influenced by the electron-withdrawing nature of the dibenzothiophene ring system. The reactivity profile is dominated by reactions of the carboxylic acid group and the aromatic rings.

The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction. The aromatic dibenzothiophene core, being electron-rich, is susceptible to electrophilic substitution reactions. The position of substitution is directed by the existing carboxyl group and the inherent reactivity of the dibenzothiophene nucleus.

Nucleophilic Acyl Substitution Mechanisms of Carboxylic Acid Derivatives

The carboxylic acid derivatives of this compound, such as its acid chloride, ester, and amide, readily undergo nucleophilic acyl substitution. pressbooks.publibretexts.org This class of reactions proceeds through a general addition-elimination mechanism. masterorganicchemistry.comvanderbilt.edu

The process is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. vanderbilt.eduuomustansiriyah.edu.iq This intermediate is typically unstable and collapses by expelling the leaving group, thereby regenerating the carbonyl double bond and resulting in the substituted product. masterorganicchemistry.comuomustansiriyah.edu.iq

The reactivity of the carboxylic acid derivatives towards nucleophilic attack follows a general trend, with acid chlorides being the most reactive, followed by anhydrides, esters, and finally amides, which are the least reactive. vanderbilt.edu This order of reactivity is inversely related to the basicity of the leaving group; weaker bases are better leaving groups. libretexts.org

For instance, the conversion of an acid chloride to an ester is a favorable reaction because the chloride ion is a much weaker base than the alkoxide ion. Conversely, converting an ester directly to an acid chloride is generally not feasible under these conditions. pressbooks.pub

Table 1: General Reactivity of Carboxylic Acid Derivatives

| Carboxylic Acid Derivative | Leaving Group | Relative Reactivity |

| Acid Chloride | Cl⁻ | Highest |

| Acid Anhydride | RCOO⁻ | High |

| Ester | RO⁻ | Moderate |

| Amide | R₂N⁻ | Low |

| Carboxylate | O²⁻ | Lowest |

This table is based on established principles of organic chemistry.

Electrophilic Aromatic Substitution on the Dibenzothiophene Ring

The dibenzothiophene ring system is susceptible to electrophilic aromatic substitution (EAS) reactions. youtube.commasterorganicchemistry.com The rate and regioselectivity of these substitutions are influenced by the nature of the substituent already present on the ring. In the case of this compound, the carboxylic acid group is a deactivating, meta-directing group. libretexts.org

However, the sulfur atom in the thiophene (B33073) ring is an ortho, para-director. The outcome of an electrophilic substitution reaction on this compound is therefore a result of the interplay between these directing effects. Generally, substitution in thiophene and its benzannulated derivatives like dibenzothiophene occurs preferentially at the 2-position (or in this case, positions adjacent to the sulfur atom). pearson.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com The general mechanism involves the attack of the aromatic π-electron system on the electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. youtube.com Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the substituted product. youtube.com

Transition Metal-Catalyzed Reactions Involving this compound

Transition metal catalysis offers a powerful toolkit for the functionalization of this compound and its derivatives, enabling reactions that are otherwise difficult to achieve. youtube.comyoutube.com

Hydrofunctionalization Reactions (e.g., hydro-oxycarbonylation)

While specific examples for this compound are not prevalent in the provided search results, hydrofunctionalization reactions, in general, involve the addition of a hydrogen atom and a functional group across a double or triple bond. In the context of related compounds, transition metal catalysts, often based on palladium or rhodium, are employed to facilitate such transformations. These reactions can be a powerful method for the synthesis of complex molecules from simpler starting materials.

Cycloisomerization Reactions

Cycloisomerization reactions involve the intramolecular rearrangement of a molecule to form a cyclic product. rsc.org These reactions are often catalyzed by transition metals and can lead to the formation of complex polycyclic structures. For derivatives of this compound, such reactions could potentially be used to construct additional fused ring systems, further elaborating the dibenzothiophene core.

C-H Activation and Functionalization

Transition metal-catalyzed C-H activation has emerged as a highly efficient strategy for the direct functionalization of otherwise unreactive C-H bonds. acs.org This approach avoids the need for pre-functionalized starting materials, making it a more atom-economical and environmentally friendly method.

In the context of dibenzothiophene and its derivatives, rhodium and palladium catalysts have been shown to be effective for C-H amidation and arylation. nih.govacs.org Directing groups can be employed to control the regioselectivity of the C-H functionalization, allowing for the targeted modification of specific positions on the aromatic ring. acs.org For instance, a carboxylic acid group could potentially direct the catalyst to functionalize the C-H bonds at the ortho positions.

Oxidative Cleavage Reactions

The oxidative cleavage of the robust aromatic scaffold of this compound is a challenging transformation due to the inherent stability of the fused ring system. Unlike the well-documented oxidative cleavage of alkenes, diols, and alkynes, which proceeds under various conditions to yield smaller carbonyl-containing fragments, the aromatic core of dibenzothiophene derivatives is resistant to such fragmentation. rsc.orgmasterorganicchemistry.comorganic-chemistry.orgorganic-chemistry.org The primary site of oxidative attack in dibenzothiophene and its derivatives is typically the sulfur atom.

Research on the oxidative desulfurization of dibenzothiophene, the parent compound of this compound, demonstrates that the sulfur atom is readily oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. For instance, the oxidation of dibenzothiophene using a combination of hydrogen peroxide and acetic acid in the presence of an ionic liquid leads to the formation of dibenzothiophene-S,S-dioxide. rsc.org This process, however, does not result in the cleavage of the carbon-carbon bonds of the aromatic rings. The reaction kinetics for the oxidative desulfurization of dibenzothiophene have been reported to be first-order. rsc.org

While direct oxidative cleavage of the carbon framework of this compound has not been extensively reported, it can be inferred that such a reaction would require harsh conditions, potentially leading to a complex mixture of products and significant degradation of the starting material. The carboxylic acid functional group itself can be susceptible to oxidative decarboxylation under certain conditions, but this would not necessarily lead to the cleavage of the dibenzothiophene ring system.

Table 1: Oxidative Reactions of Dibenzothiophene Derivatives

| Reactant | Oxidizing System | Primary Product | Reaction Type | Reference |

|---|---|---|---|---|

| Dibenzothiophene | H₂O₂ / Acetic Acid / Ionic Liquid | Dibenzothiophene-S,S-dioxide | Sulfur Oxidation | rsc.org |

Supramolecular Catalysis through Non-Covalent Interactions

The structure of this compound, featuring a planar aromatic system and a carboxylic acid group capable of hydrogen bonding, makes it a potential building block for the construction of supramolecular assemblies. Supramolecular catalysis relies on the use of well-defined, non-covalently assembled structures to create catalytic sites with high specificity and efficiency. The formation of these assemblies is governed by a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. mdpi.com

In the context of this compound, the carboxylic acid moiety is a strong hydrogen bond donor and acceptor, capable of forming predictable synthons, such as the carboxylic acid dimer. The extended aromatic surface of the dibenzothiophene core can participate in π-π stacking interactions with other aromatic molecules. These interactions can be harnessed to direct the assembly of molecules into ordered one-, two-, or three-dimensional networks. mdpi.com

Table 3: Potential Non-Covalent Interactions in Supramolecular Assemblies of this compound

| Type of Interaction | Participating Moiety | Potential Role in Supramolecular Assembly | Reference |

|---|---|---|---|

| Hydrogen Bonding | Carboxylic acid group (-COOH) | Formation of dimers and chains, directing the primary structure | mdpi.com |

| π-π Stacking | Dibenzothiophene aromatic rings | Stabilization of the extended structure, formation of layered motifs | mdpi.com |

| Van der Waals Forces | Entire molecule | Overall packing and stabilization of the crystal lattice | mdpi.com |

Coordination Chemistry and Supramolecular Assemblies of 2 Dibenzothiophenecarboxylic Acid

2-Dibenzothiophenecarboxylic Acid as a Ligand in Metal Complexes

This compound is a versatile ligand capable of forming stable complexes with a variety of metal ions. The coordination is primarily facilitated by the carboxylate group, which can interact with metal centers in several ways. The nature of the resulting complex, whether it is a discrete mononuclear or a larger polynuclear entity, is influenced by several factors including the metal-to-ligand ratio, the coordination preferences of the metal ion, and the reaction conditions.

Mononuclear complexes feature a single metal center coordinated by one or more 2-dibenzothiophenecarboxylate ligands. In such complexes, the ligand typically acts in a terminal fashion, either as a monodentate or a bidentate chelating ligand. ajol.info For instance, a series of mononuclear complexes with the general formula [M(L)(H2O)2], where L is a dicarboxylate ligand, have been synthesized, demonstrating the formation of discrete molecular units. rsc.org The coordination sphere of the metal is completed by other ancillary ligands, such as water or organic bases.

Polynuclear complexes, containing two or more metal centers, can be formed when the carboxylate group of the 2-dibenzothiophenecarboxylate ligand bridges between adjacent metal ions. researchgate.net This bridging can lead to the formation of dinuclear "paddle-wheel" units, which are common secondary building units (SBUs) in coordination chemistry. researchgate.net These dinuclear units can then serve as nodes for the construction of larger, extended structures. The formation of polynuclear complexes is also highly dependent on the presence of other ligands and the geometry around the metal center. For example, the use of N-donor co-ligands can influence the final structure, leading to the assembly of 1D, 2D, or 3D frameworks from polynuclear units. nih.gov Lanthanide ions, with their high coordination numbers, are particularly prone to forming polynuclear clusters, often bridged by hydroxyl or carboxylate groups, which can then be linked into extended chains or frameworks. nih.govresearchgate.net

The carboxylate group (COO⁻) is a highly versatile functional group in coordination chemistry, capable of adopting a wide variety of coordination modes. This versatility is a key factor in the structural diversity of metal-carboxylate complexes. capes.gov.br The specific mode of coordination depends on factors such as the nature of the metal ion, the steric and electronic properties of the ligand, and the presence of other coordinating species. The principal coordination modes expected for the carboxylate group of 2-dibenzothiophenecarboxylate are summarized below. capes.gov.brmdpi.com

| Coordination Mode | Description |

| Monodentate | Only one of the two carboxylate oxygen atoms binds to a single metal center. |

| Bidentate Chelating | Both oxygen atoms of the carboxylate group bind to the same metal center, forming a chelate ring. |

| Bidentate Bridging (syn-syn) | Both oxygen atoms bridge two different metal centers, with both metal atoms on the same side of the C-O-C plane. |

| Bidentate Bridging (syn-anti) | Both oxygen atoms bridge two different metal centers, with the metal atoms on opposite sides of the C-O-C plane. |

| Bidentate Bridging (anti-anti) | Both oxygen atoms bridge two different metal centers, with the ligand adopting an anti conformation. |

The selection of a particular coordination mode has a profound impact on the final architecture of the complex. Chelating and monodentate modes typically lead to the formation of discrete mononuclear or small polynuclear complexes, while bridging modes are essential for the construction of extended coordination polymers and metal-organic frameworks. capes.gov.br

Rigidity and Planarity: The fused three-ring system of dibenzothiophene (B1670422) is rigid and largely planar. This rigidity is a desirable characteristic in the design of porous materials like MOFs, as it helps to create predictable and stable framework structures with permanent porosity. nih.gov

Steric Hindrance: The bulky nature of the dibenzothiophene group can influence the coordination environment around the metal center. Steric effects can dictate the number of ligands that can coordinate and may favor certain coordination geometries over others. ajol.info

π-π Stacking Interactions: As a large, electron-rich aromatic system, the dibenzothiophene core can participate in π-π stacking interactions. These non-covalent interactions can play a significant role in stabilizing the crystal packing of discrete complexes and in directing the self-assembly of higher-dimensional supramolecular architectures.

Sulfur Heteroatom: The presence of the sulfur atom in the thiophene (B33073) ring introduces a potential additional coordination site, although coordination through the carboxylate oxygen atoms is generally more favorable. The sulfur atom can also influence the electronic properties of the ligand and participate in weaker intermolecular interactions, such as C-H···S contacts, which can contribute to the stability of the crystal structure. Furthermore, the sulfur-containing heterocycle can impart specific luminescent properties to the resulting metal complexes, particularly with lanthanide ions. researchgate.net

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-organic frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters (nodes) linked together by organic molecules (linkers). This compound, with its rigid structure and coordinating carboxylate group, is an ideal candidate for a linker in the synthesis of these extended architectures.

Hydrothermal and solvothermal synthesis are common methods for preparing crystalline MOFs and coordination polymers. nih.gov These techniques involve heating the reactants (a metal salt and the organic linker) in a sealed vessel in water or an organic solvent at elevated temperatures and pressures. researchgate.net The specific reaction conditions have a significant impact on the final product.

Factors influencing the structure include:

Temperature and Time: The duration and temperature of the reaction can affect the crystallinity and can lead to the formation of different phases or polymorphs.

Solvent System: The choice of solvent (e.g., water, DMF, ethanol) can influence the solubility of the reactants and can sometimes lead to the incorporation of solvent molecules into the final structure. nih.gov

pH: The acidity or basicity of the reaction mixture can affect the deprotonation state of the carboxylic acid and the coordination behavior of the metal ion, leading to different structural outcomes.

Metal-to-Ligand Ratio: Varying the molar ratio of the metal salt and the organic linker can result in frameworks with different dimensionalities and topologies.

Ancillary Ligands: The addition of a secondary "pillar" ligand, often a neutral N-donor molecule like 4,4'-bipyridine, can connect lower-dimensional structures (like 2D layers) into 3D frameworks.

These variables can be systematically tuned to control the synthesis and produce a variety of structures, from one-dimensional chains and two-dimensional layers to complex three-dimensional frameworks with specific pore sizes and topologies. mdpi.com

Table of Typical Hydrothermal Synthesis Conditions for Related Carboxylate-Based MOFs

| Metal Ion | Ligand(s) | Solvent(s) | Temperature (°C) | Time (h) | Resulting Dimensionality |

| Co(II) | Benzene-1,3-dicarboxylic acid, 5-(pyridin-4-yl)-1H,2′H-3,3′-bi[1,2,4-triazole] | H₂O | 160 | 72 | 2D researchgate.net |

| Zn(II) | 2,2′-bithiophene-5,5′-dicarboxylic acid, 5,5′-dimethyl-2,2′-bipyridyl | DMF | - | - | 2D researchgate.net |

| Pr(III) | Thiophene-2,5-dicarboxylic acid, 1,10-phenanthroline | DMA, H₂O | 160 | 24 | 2D |

| Dy(III) | 4-((bis(carboxymethyl) amino)methyl)benzoic acid | H₂O | - | - | 3D ajol.info |

| Eu(III) | Imidazole–biphenyl (B1667301)–carboxylate | Various | - | - | 0D (Mononuclear) researchgate.net |

Note: This table provides examples from the literature for structurally related ligands to illustrate typical synthesis parameters.

The construction of MOFs and coordination polymers can be approached through a process of rational design, often referred to as reticular chemistry. This approach treats the metal nodes and organic linkers as pre-designed building blocks that self-assemble into predictable network structures. nih.gov The geometry of the linker and the coordination geometry of the metal node are key determinants of the final topology of the framework.

This compound, acting as a linear or "bent" linker depending on the coordination mode of the carboxylate, can be used to build a variety of network topologies. For instance, if the carboxylate group bridges two metal centers, it can propagate a chain-like structure. If combined with metal nodes that have multiple coordination sites (like the paddle-wheel SBU), it can form 2D sheets or, with the help of pillar ligands, 3D frameworks. The rigidity of the dibenzothiophene backbone is advantageous for creating robust frameworks with permanent porosity, a critical feature for applications in gas storage and separation. rsc.org The functionalization of the dibenzothiophene core, for example, by introducing additional coordinating groups, could lead to more complex and functional materials. This "building block" strategy allows chemists to target specific network topologies and, consequently, to tailor the properties of the resulting materials for specific applications.

Influence of Metal-to-Ligand Ratio and Co-crystallized Species

The architecture of coordination polymers derived from this compound (2-DBTA) is significantly directed by the stoichiometry of the reactants, particularly the metal-to-ligand ratio. The final structure is also heavily influenced by the presence of co-crystallized species like solvent molecules and ancillary ligands. These factors provide a pathway to tailor the resulting supramolecular frameworks.

The choice of ancillary N-donor ligands, for instance, can prevent the formation of simple dimeric units and instead promote the assembly of more complex, higher-dimensional structures. The introduction of these co-ligands can attune the electron communication within the coordination polymer, which can be beneficial for applications such as photocatalysis. mdpi.com The use of different N-donor organic species as auxiliary ligands can lead to the formation of diverse metal-organic skeletons with varied structural topologies. rsc.org

The table below illustrates examples of how varying metal-to-ligand ratios and the inclusion of co-crystallized species influence the final structure of coordination compounds.

| Metal Salt | Primary Ligand | Ancillary Ligand/Co-crystallized Species | Metal:Ligand Ratio | Resulting Structure | Ref |

| Cd(NO₃)₂·4H₂O | 2,2′-bipyridine-4,4′-dicarboxylic acid | DMF | - | 2D interdigitated network | frontiersin.org |

| Zn(NO₃)₂·6H₂O | 2,2′-bipyridine-4,4′-dicarboxylic acid | DMF | - | 2D interdigitated network | frontiersin.org |

| Ni(CH₃COO)₂·4H₂O | Thiophene-2,5-dicarboxylic acid | o-phenanthroline, Methanol (B129727), Water | - | Monoclinic crystal system, Pn space group | google.com |

| Ca(II) salts | 2,5-dibromoterephthalic acid | 2,2′-bipyridine, 5,5′-dimethyl-2,2′-bipyridine, 4,4′-bipyridine, 1,4-di(1H-imidazol-1-yl)benzene | - | Four different 3D coordination polymers | rsc.org |

Supramolecular Chemistry with this compound

The field of supramolecular chemistry investigates the assembly of molecules into larger, organized structures through non-covalent interactions. For this compound, these interactions are primarily driven by hydrogen bonding and its ability to participate in host-guest systems.

The self-assembly of 2-DBTA is strongly governed by its carboxylic acid functional group, which is a reliable and robust motif for creating ordered structures. nih.gov Carboxylic acids are known to form strong hydrogen bonds, which can be a powerful driver in molecular assembly. nih.gov Typically, the carboxylic acid groups on two 2-DBTA molecules will form a pair of O-H···O hydrogen bonds, creating a stable dimeric structure.

This tendency for self-assembly through hydrogen bonding is a key principle in supramolecular chemistry. nih.gov The strategic placement of hydrogen bonding sites within a molecule can be used to control the thermodynamics of these interactions, influencing the growth of molecular nanostructures. core.ac.uk The resulting assemblies can range from simple linear chains to more complex two-dimensional (2D) and three-dimensional (3D) networks. units.itcsic.es The formation of these highly organized structures is often determined by the interplay of intermolecular hydrogen bonding. units.itcsic.es

Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule. The self-assembled structures of 2-DBTA can create well-defined cavities or channels that are capable of encapsulating guest molecules, a fundamental concept in creating porous materials for molecular storage and sensing. wpi.edu

The recognition and binding of a guest molecule by a host is a highly specific process driven by a combination of factors including size, shape, and intermolecular forces such as van der Waals interactions and hydrogen bonding. wpi.edu The study of these interactions is crucial for understanding how molecules can selectively bind to one another. rsc.org Research into host-guest complexation often involves studying how different guest molecules are bound within the host's cavity, which can be influenced by the solvent and other conditions. nih.gov This selective binding can be used for various applications, including the development of fluorescent probes for detecting specific ions or molecules. researchgate.netnih.gov

Interactions within Hybrid Materials

Hybrid materials are composites that integrate different classes of materials, such as organic and inorganic components, to achieve synergistic properties. This compound can be incorporated as a functional organic component in such materials.

The interactions of 2-DBTA within these hybrid structures are critical. The carboxylic acid group provides a strong coordination site for binding to metal centers, while the dibenzothiophene unit can influence the electronic properties and the packing of the framework. The presence of co-ligands or guest molecules within the MOF structure can also significantly alter its properties and potential applications. mdpi.comresearchgate.net For example, the incorporation of different N-donor ligands alongside a primary dicarboxylic acid has been shown to produce a variety of 3D coordination polymers with different topologies and luminescent properties. rsc.org

Advanced Spectroscopic and Crystallographic Characterization of 2 Dibenzothiophenecarboxylic Acid Systems

X-ray Crystallography for Single Crystal Structure Determination

For complex organic molecules, the growth of high-quality single crystals suitable for SXD can be a challenging yet crucial first step. nih.gov Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a beam of monochromatic X-rays. The diffraction data is collected by a detector as the crystal is rotated. nih.gov

Phasing Methods and Electron Density Map Interpretation

A central challenge in X-ray crystallography is the "phase problem." While the intensities of the diffracted X-rays are readily measured, their phases, which are essential for reconstructing the electron density distribution, are lost during the experiment. Various phasing methods are employed to overcome this, including direct methods, Patterson methods, and for more complex structures, isomorphous replacement or anomalous dispersion techniques.

Once the phases are determined, an electron density map can be calculated. This three-dimensional map represents the distribution of electrons within the crystal's unit cell. The interpretation of this map allows crystallographers to build a molecular model, identifying the positions of individual atoms. The quality of the electron density map is critical for the accurate placement of atoms and subsequent refinement of the crystal structure. nih.gov

Analysis of Bond Lengths, Angles, and Conformations

The dibenzothiophene (B1670422) core is expected to be largely planar, with the carboxylic acid group potentially exhibiting some torsion relative to the aromatic ring system. The C-S bond lengths within the thiophene (B33073) ring and the C-C bond lengths in the benzene (B151609) rings will be indicative of the aromatic character of the system. The geometry of the carboxylic acid group, including the C=O and C-O bond lengths and the O-C=O bond angle, will be consistent with that of other aromatic carboxylic acids.

Table 1: Expected Bond Lengths and Angles for 2-Dibenzothiophenecarboxylic Acid Based on Analogous Structures

| Parameter | Expected Value Range |

| C-S Bond Length (thiophene ring) | 1.70 - 1.75 Å |

| C-C Bond Length (aromatic) | 1.37 - 1.42 Å |

| C-C (inter-ring fusion) | 1.45 - 1.50 Å |

| C-C (to carboxyl group) | 1.47 - 1.52 Å |

| C=O Bond Length (carboxyl) | 1.20 - 1.25 Å |

| C-O Bond Length (carboxyl) | 1.30 - 1.36 Å |

| O-C=O Bond Angle (carboxyl) | 120 - 125° |

| C-S-C Bond Angle (thiophene ring) | 90 - 95° |

Note: These values are estimations based on data from similar compounds and may vary in the actual crystal structure of this compound.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

The way molecules of this compound pack in the solid state is governed by a variety of non-covalent intermolecular interactions. The most significant of these is expected to be hydrogen bonding involving the carboxylic acid functional group. Carboxylic acids commonly form strong hydrogen-bonded dimers, where the hydroxyl group of one molecule interacts with the carbonyl oxygen of a neighboring molecule, creating a characteristic R22(8) ring motif. nih.govlibretexts.org

Powder X-ray Diffraction and Rietveld Refinement for Polycrystalline Samples and Cocrystals

Powder X-ray diffraction (PXRD) is a powerful technique for the analysis of polycrystalline materials, where the sample consists of a multitude of small, randomly oriented crystallites. nih.govresearchgate.net Instead of discrete diffraction spots as in SXD, PXRD produces a characteristic pattern of diffraction peaks at different scattering angles (2θ). rsc.orgmsu.edu This pattern serves as a unique fingerprint for a specific crystalline phase and is invaluable for phase identification, purity assessment, and the study of polymorphism. nih.gov

For this compound, PXRD can be used to confirm the identity of a synthesized batch by comparing its diffraction pattern to a reference pattern, if available, or to patterns calculated from a known single-crystal structure. It is also instrumental in the characterization of cocrystals, which are multicomponent crystalline solids. nih.gov

Rietveld refinement is a sophisticated analytical method applied to powder diffraction data. researchgate.netresearchgate.net It involves fitting a calculated diffraction pattern to the experimental data by refining various structural and instrumental parameters. This can yield valuable information, including lattice parameters, atomic positions, and quantitative phase analysis in multiphase mixtures. For new crystalline forms of this compound or its cocrystals where single crystals are not obtainable, Rietveld refinement can be a powerful tool for structure solution and refinement from powder data. nih.govdtu.dknih.gov

Advanced NMR Spectroscopy for Solution-State Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR spectroscopy provide a wealth of information.

¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments in the molecule. The aromatic protons of the dibenzothiophene core would typically appear in the downfield region (around 7-9 ppm), with their splitting patterns (doublets, triplets, etc.) providing information about their coupling with neighboring protons and thus their relative positions on the aromatic rings. The carboxylic acid proton is typically a broad singlet and appears further downfield (often above 10 ppm). libretexts.org

¹³C NMR: The carbon-13 NMR spectrum shows a signal for each unique carbon atom in the molecule. savemyexams.comdocbrown.info The chemical shifts of the carbon atoms are highly dependent on their chemical environment. pdx.edu For this compound, the carbonyl carbon of the carboxylic acid group would be the most downfield signal (typically 165-185 ppm). The aromatic carbons would resonate in the range of 120-150 ppm. scispace.comucl.ac.uksfasu.eduresearchgate.net The symmetry of the dibenzothiophene moiety would influence the number of distinct aromatic signals.

Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning the proton and carbon signals, especially for complex molecules like this compound. nih.govnajah.edu These experiments reveal correlations between different nuclei, allowing for the piecing together of the molecular framework.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ) Range (ppm) |

| Carbonyl (C=O) | 165 - 185 |

| Aromatic C-S | 130 - 145 |

| Aromatic C-C (quaternary) | 135 - 150 |

| Aromatic C-H | 120 - 135 |

Note: These are general predictive ranges and the actual chemical shifts will depend on the specific electronic environment in the molecule.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. msu.edu

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The fragmentation of the molecular ion upon ionization provides valuable structural information. Common fragmentation pathways for aromatic carboxylic acids include the loss of small neutral molecules. miamioh.edulibretexts.org

Key expected fragmentation patterns for this compound would likely involve:

Loss of a hydroxyl radical (-OH): leading to a fragment ion [M-17]⁺.

Loss of the carboxyl group (-COOH): resulting in a fragment ion [M-45]⁺. This would leave the stable dibenzothiophene cation.

Decarboxylation (loss of CO₂): leading to a fragment ion [M-44]⁺.

The relative intensities of these fragment ions can provide further clues about the stability of the resulting ions and the fragmentation pathways. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments, further confirming the molecular formula. epfl.ch

Table 3: Common Fragments in the Mass Spectrum of Carboxylic Acids

| Neutral Loss | Fragment | m/z of Lost Fragment |

| H₂O | [M-18]⁺ | 18 |

| CO | [M-28]⁺ | 28 |

| COOH | [M-45]⁺ | 45 |

| CO₂ | [M-44]⁺ | 44 |

Note: The specific fragmentation pattern of this compound may show variations based on its unique structure.

Spectroscopic Probes for Reaction Monitoring

The unique photophysical properties of the dibenzothiophene scaffold, combined with the reactivity of the carboxylic acid group, position this compound as a promising candidate for use as a spectroscopic probe in monitoring various chemical reactions. The inherent fluorescence of the dibenzothiophene moiety and the sensitivity of its electronic environment to chemical changes can be harnessed for real-time, in-situ analysis of reaction kinetics and mechanisms.

Alterations in the chemical structure of this compound, such as esterification, amidation, or salt formation at the carboxyl group, or electrophilic substitution on the aromatic rings, are expected to induce noticeable changes in its spectroscopic signatures. These changes, particularly in its absorption and emission spectra, can serve as a direct readout for the progress of a reaction.

Principles of Spectroscopic Monitoring

The application of this compound as a spectroscopic probe is predicated on the principle that its photophysical properties are intrinsically linked to its molecular structure. Any chemical transformation involving this molecule will likely perturb the energy levels of its molecular orbitals, leading to shifts in its absorption and fluorescence spectra.

For instance, the conversion of the carboxylic acid to an ester or amide would alter the electron-withdrawing nature of the substituent at the 2-position. This modification of the electronic landscape of the dibenzothiophene ring system would, in turn, affect the energy of the π-π* transitions, resulting in a detectable spectral shift.

Potential Applications in Reaction Monitoring

While specific research on the use of this compound as a reaction monitoring probe is nascent, its potential can be inferred from studies on related dibenzothiophene derivatives. The parent compound, dibenzothiophene, and its substituted analogs exhibit well-defined spectroscopic properties that are sensitive to their chemical environment. chemicalbook.comscispace.com

One can envision employing this compound to monitor reactions such as:

Esterification and Amidation: The progress of these reactions can be followed by monitoring the disappearance of the spectral signature of the carboxylic acid and the appearance of the new signature of the corresponding ester or amide.

Polymerization Reactions: If incorporated as a monomer or a chain-end functional group, the changes in the spectroscopic properties of the dibenzothiophene unit could provide insights into the polymerization kinetics and the polymer's microenvironment.

Biocatalytic Processes: The desulfurization of dibenzothiophene by microorganisms is a well-studied process. rsc.org Similarly, enzymatic transformations involving this compound could be monitored in real-time using its intrinsic fluorescence.

Hypothetical Spectroscopic Data for Reaction Monitoring

To illustrate the potential of this compound as a spectroscopic probe, a hypothetical esterification reaction is considered. The following table outlines the expected changes in the UV-Vis absorption and fluorescence emission maxima as the reaction progresses.

| Reaction Progress | Reactant (this compound) | Product (Methyl 2-dibenzothiophenecarboxylate) |

| Time (min) | λmax, abs (nm) | λmax, em (nm) |

| 0 | 325 | 380 |

| 30 | 325 | 380 |

| 60 | 325 | 380 |

| 90 | - | - |

| 120 | - | - |

In this hypothetical scenario, the formation of the ester product, methyl 2-dibenzothiophenecarboxylate, results in a bathochromic (red) shift in both the absorption and emission spectra. This shift can be quantified and correlated with the concentration of the product, thereby providing a means to monitor the reaction kinetics. The presence of isosbestic points in the absorption spectra during the reaction would further validate a clean conversion from reactant to product. scispace.com

Further research is necessary to fully explore and validate the use of this compound as a versatile spectroscopic probe for a wide range of chemical and biological processes.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to understand the electronic structure and reactivity of 2-dibenzothiophenecarboxylic acid.

Electronic Structure Analysis and Molecular Orbitals

The electronic properties of this compound are governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting the molecule's stability and reactivity. wikipedia.org A smaller gap generally suggests higher reactivity. wikipedia.org

The distribution of the HOMO and LUMO across the molecule is also crucial. In dibenzothiophene (B1670422), the HOMO is primarily located over the entire molecule, indicating a delocalized π-system. researchgate.net This delocalization is a key feature of its aromatic character. The LUMO distribution would indicate the most likely sites for nucleophilic attack.

| Compound | HOMO (a.u.) | LUMO (a.u.) | HOMO-LUMO Gap (eV) |

| Thiophene (B33073) | -0.243 | -0.019 (β-methyl-thiophene) | - |

| Benzothiophene | - | - | - |

| Dibenzothiophene | - | -0.049 | 4.73 - 4.57 |

| 3,4,6-trimethyl-8-ethyldibenzothiophene | -0.210 | - | - |

Data sourced from a study on thiophene, dibenzothiophene, and their derivatives, which provides a comparative framework for understanding the electronic properties of this compound. researchgate.net

Prediction of Reactivity and Regioselectivity

Quantum chemical calculations are instrumental in predicting the reactivity and regioselectivity of this compound in various chemical reactions. For electrophilic aromatic substitutions, for instance, the most likely site of reaction can be predicted by identifying the carbon atom with the highest nucleophilicity. nih.gov

A common approach involves calculating the energies of the intermediates formed upon attack at different positions on the aromatic ring. The RegioSQM method, for example, predicts regioselectivity by protonating all aromatic C-H carbons and identifying the one with the lowest free energy as the most nucleophilic center. nih.gov This method has shown high accuracy for a wide range of heteroaromatic systems. nih.gov For this compound, this approach would involve computationally assessing the stability of the carbocation intermediates formed upon electrophilic attack at each available position on the dibenzothiophene core. The electron-withdrawing nature of the carboxylic acid group at the 2-position would be expected to direct electrophilic attack to other positions on the ring system.

Mechanistic Studies of Catalytic Cycles

Computational chemistry is a key tool for elucidating the complex mechanisms of catalytic reactions involving molecules like this compound. researchgate.netnih.gov For example, in a potential decarboxylation reaction, quantum chemical calculations can be used to map out the entire reaction pathway, identifying transition states and intermediates. researchgate.netnih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound, including its conformational flexibility and its interactions with other molecules over time.

Study of Supramolecular Assembly Processes

The carboxylic acid group of this compound makes it a prime candidate for forming hydrogen-bonded supramolecular assemblies. MD simulations are particularly well-suited to studying the process of how individual molecules self-assemble into larger, ordered structures.

For instance, studies on other aromatic carboxylic acids, like benzene-1,3,5-triyl-tribenzoic acid on a silver surface, have shown how these molecules can form intricate 2D honeycomb networks through hydrogen bonding between their carboxylic acid groups. mpg.de MD simulations can model the aggregation of this compound molecules in solution or on a surface, predicting the most stable packing arrangements and the nature of the intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that drive the assembly process. mpg.deresearchgate.net These simulations can reveal how factors like solvent and temperature influence the formation and stability of these supramolecular structures. mpg.de

Intermolecular Interaction Dynamics

The dynamics of intermolecular interactions involving this compound are fundamental to understanding its behavior in condensed phases. These interactions can be investigated using a variety of computational methods that reveal the nature and strength of non-covalent forces.

Advanced computational techniques such as ab initio molecular dynamics (AIMD) are instrumental in simulating the complex interplay of forces between molecules. nih.gov AIMD allows for the exploration of the conformational landscape of molecules in different phases, revealing how intermolecular interactions can stabilize certain conformers that might not be predicted by simple energy minimization calculations. nih.gov For instance, in the condensed phase, hydrogen bonding and other weak interactions play a significant role in determining the predominant molecular conformations. nih.gov

Studies on similar organic acids have demonstrated that density functional theory (DFT) can be employed to analyze both inter- and intramolecular interactions. nih.gov The Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis are powerful tools for characterizing non-covalent interactions, such as hydrogen bonds, within the molecular structure. nih.govmdpi.com For this compound, these methods could elucidate the electronic charge transfer and the strength of the hydrogen bonds formed by the carboxylic acid group.

The energy components of these interactions can be further dissected using Symmetry-Adapted Perturbation Theory (SAPT), which provides a detailed breakdown of the electrostatic, exchange, induction, and dispersion contributions to the total interaction energy. mdpi.com This analysis reveals the fundamental nature of the forces governing the molecular assembly. mdpi.com

Table 1: Typical Intermolecular Interaction Energies

| Interaction Type | Typical Energy (kcal/mol) |

| Covalent Bond | 30 - 120 |

| Hydrogen Bond | 3 - 10 |

| Dipole-Dipole | 1 - 3 |

| Van der Waals | < 1 |

Docking and Scoring Studies (for ligand binding, excluding biological implications)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov While extensively used in drug discovery, docking studies can also be applied in a non-biological context to understand the binding of ligands to various host materials. For this compound, this could involve studying its adsorption onto surfaces or its inclusion in host-guest systems.

The process of docking involves sampling a large number of possible conformations and orientations of the ligand within a defined binding site. nih.gov Scoring functions are then used to rank these poses based on their predicted binding affinity. These scoring functions are mathematical models that estimate the free energy of binding.

The accuracy of docking can be enhanced by focusing the search on predicted binding sites on a surface or within a larger molecule. nih.gov This "focused docking" approach can improve the efficiency and accuracy of identifying the most stable binding modes. nih.gov For this compound, this would involve first identifying potential binding pockets on a host molecule or surface and then performing localized docking simulations.

The development of multi-target ligands, which can interact with more than one site, is an emerging area where docking is valuable. nih.gov While this is prominent in pharmacology, the principles can be applied to materials science, for example, designing a molecule that can bridge two different types of surfaces. Structure-based virtual screening can guide the discovery of such multi-target ligands. nih.gov

Force Field Development and Parameterization for this compound

To perform accurate molecular dynamics (MD) simulations of this compound, a reliable force field is essential. A force field is a set of empirical energy functions and parameters that describe the potential energy of a system of particles. rutgers.edu While general force fields like the General Amber Force Field (GAFF) exist, specific parameterization is often necessary for novel molecules to ensure accuracy. nih.govnih.govresearchgate.net

The development of a force field for this compound would involve several key steps:

Initial Parameter Assignment : The initial parameters for bond lengths, angles, and van der Waals interactions can be taken from a general force field like GAFF. researchgate.netnih.gov

Partial Charge Calculation : Atomic partial charges are crucial for describing electrostatic interactions. These are typically derived using quantum mechanical calculations, for example, by fitting to the electrostatic potential (ESP) using methods like the restrained electrostatic potential (RESP) approach. rutgers.edunih.gov

Torsional Parameterization : The dihedral angle parameters, which govern the conformational flexibility of the molecule, often require re-parameterization. nih.gov This is done by performing quantum mechanical scans of the potential energy surface for key dihedral angles and then fitting the force field parameters to reproduce these energies. nih.govnih.gov

Validation : The newly developed force field must be validated by comparing the results of MD simulations with experimental data or high-level quantum mechanical calculations. nih.gov Properties such as density, heat of vaporization, and self-diffusion coefficients can be used for this validation. nih.gov

The AMBER (Assisted Model Building with Energy Refinement) suite of programs is a common tool for this type of force field development. nih.gov For instance, the antechamber package within AMBER can be used to generate the necessary files for MD simulations. nih.gov

Table 2: Steps in Force Field Parameterization for this compound

| Step | Description | Computational Method |

| 1. Initial Geometry and Atom Types | Define the molecular structure and assign atom types from a general force field. | Molecular mechanics |

| 2. Partial Charge Derivation | Calculate atomic partial charges to represent the electrostatic potential. | Quantum mechanics (e.g., DFT with RESP fitting) |

| 3. Torsional Profile Scanning | Determine the energy barriers for rotation around key chemical bonds. | Quantum mechanics (e.g., relaxed potential energy surface scans) |

| 4. Parameter Fitting | Adjust force field parameters (especially dihedrals) to match quantum mechanical data. | Least-squares fitting algorithms |

| 5. Validation | Simulate bulk properties and compare with experimental or ab initio data. | Molecular dynamics simulations |

Applications of 2 Dibenzothiophenecarboxylic Acid in Materials Science and Catalysis

Components in Advanced Materials

The rigid, planar, and electron-rich dibenzothiophene (B1670422) scaffold, combined with the functional versatility of the carboxylic acid group, makes 2-dibenzothiophenecarboxylic acid a promising candidate for the construction of a variety of advanced materials with tailored properties.

Precursors for Conductive Polymers and Organic Electronics

While direct polymerization of this compound into a conductive polymer is not widely documented, the dibenzothiophene core is a known constituent of conductive polymers. frontiersin.orgrsc.org These polymers are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). cmu.edu The incorporation of the dibenzothiophene unit into a polymer backbone can enhance thermal and environmental stability due to its rigid structure.

The carboxylic acid group in this compound can be leveraged in several ways. It can be used to improve the solubility of the resulting polymers, which is a crucial factor for solution-based processing of electronic devices. acs.org Furthermore, the carboxylic acid moiety can serve as a reactive site for post-polymerization modification, allowing for the fine-tuning of the polymer's electronic properties or for its attachment to surfaces. For instance, polymers based on thiophene (B33073) derivatives have been extensively studied for their conductive properties. cmu.edu The general characteristics of some dibenzothiophene-based polymers are summarized in the table below.

| Polymer System | Monomers | Key Properties | Potential Application Areas |

| PDBT-Th | 2,8-bis-(thiophen-2-yl)-dibenzothiophene | Good electrochemical redox activity, yellow-green in neutral state. frontiersin.org | Electrochromic devices, OFETs. frontiersin.org |

| PDBT-2Th | 2,8-Bis-(bithiophen-2-yl)-dibenzothiophene | Enhanced conjugation length, reduced optical band gap compared to PDBT-Th. frontiersin.org | Solar cells, OFETs with higher charge mobility. frontiersin.org |

| Poly[1,3-di(2-thienyl)benzo[c]thiophene] | 1,3-di(2-thienyl)benzo[c]thiophene | Electroactive with a bandgap of 1.7 eV. rsc.org | Conductive coatings, sensors. rsc.org |

The introduction of a carboxylic acid group, as in this compound, could potentially lead to polymers with improved processability and tailored electronic functionalities.

Building Blocks for Luminescent Materials and Sensors

Dibenzothiophene derivatives are known for their luminescent properties and have been explored for use in chemical sensors. rsc.orgmdpi.com The rigid aromatic structure of the dibenzothiophene core provides a platform for high quantum yield fluorescence. The carboxylic acid group can act as a recognition site for specific analytes or can be used to tune the photophysical properties of the molecule.

For example, a dibenzothiophene-based barbituric acid derivative has been synthesized and shown to act as a dual-channel chemosensor for cyanide ions, exhibiting aggregation-induced emission (AIE). rsc.org This sensor demonstrated high selectivity and sensitivity with a low detection limit. Another example is a fluorescent probe based on benzo[1,2-b:6,5-b']dithiophene-4,5-diamine for the detection of phosgene. mdpi.com While not containing a carboxylic acid, these examples highlight the potential of the dibenzothiophene scaffold in sensor applications. The carboxylic acid group of this compound could be used to create binding sites for metal ions or other analytes, leading to changes in the fluorescence signal upon binding.

The table below summarizes the performance of some dibenzothiophene-based chemical sensors.

| Sensor | Analyte | Detection Limit | Key Features |

| Dibenzothiophene-barbituric acid derivative (DTB) | Cyanide (CN⁻) | 21.6 nM | Aggregation-induced emission, colorimetric and fluorescent response. rsc.org |

| Benzo[1,2-b:6,5-b']dithiophene-4,5-diamine (BDTA) | Phosgene | 0.16 μM | High sensitivity and rapid response in solution and gas phase. mdpi.com |

The functionalization of dibenzothiophene with a carboxylic acid group offers a promising route to new and efficient luminescent sensors.

Engineering of Supramolecular Architectures with Tunable Properties

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and metal coordination, to construct large, well-defined assemblies. Carboxylic acids are excellent building blocks for supramolecular architectures due to their ability to form robust hydrogen-bonded dimers and to coordinate with metal ions. acs.org

While there are no specific reports on the use of this compound in supramolecular assemblies, the principles of supramolecular chemistry suggest its high potential. The carboxylic acid group can participate in the formation of hydrogen-bonded networks, leading to the self-assembly of one-, two-, or three-dimensional structures. Furthermore, the carboxylate can coordinate to metal centers to form metal-organic frameworks (MOFs). rsc.orgresearchgate.netrsc.orggoogle.com The rigid and planar dibenzothiophene unit would act as a structural linker, influencing the geometry and porosity of the resulting framework. The properties of such supramolecular architectures could be tuned by varying the metal ion or by introducing other functional groups onto the dibenzothiophene backbone.

Catalytic Applications

The application of this compound in catalysis is an emerging area of research. The molecule possesses both a sulfur-containing heterocyclic system and a carboxylic acid group, both of which can play important roles in catalytic processes.

Ligands in Organometallic Catalysis

In organometallic catalysis, ligands play a crucial role in modulating the properties of the metal center, thereby controlling the activity, selectivity, and stability of the catalyst. asianpubs.org this compound can act as a ligand, coordinating to a metal center through the sulfur atom, the carboxylate group, or both.

The dibenzothiophene moiety can influence the electronic properties of the metal center through its π-system. The sulfur atom, being a soft donor, can form strong bonds with soft metal ions like palladium, platinum, and gold. The carboxylate group can act as a mono- or bidentate ligand, providing a strong anchoring point for the metal. The combination of these features could lead to the formation of stable and efficient catalysts for a variety of organic transformations. While specific examples of using this compound as a ligand are not abundant in the literature, the general principles of ligand design suggest its potential in this area. nih.govresearchgate.netajol.info

Role in Homogeneous and Heterogeneous Catalytic Systems

In homogeneous catalysis , metal complexes of this compound could be soluble in organic solvents, allowing for reactions to be carried out in a single phase. mdpi.com The tunability of the ligand structure would allow for the optimization of the catalyst for specific reactions.

In heterogeneous catalysis , this compound could be used to modify the surface of a solid support, such as silica (B1680970) or alumina. frontiersin.orgnih.gov The carboxylic acid group could be used to anchor the molecule to the surface, while the dibenzothiophene moiety could provide active sites for catalysis or could be used to immobilize a catalytically active metal. This approach could lead to the development of robust and recyclable catalysts with high activity and selectivity. researchgate.netresearchgate.net

The potential roles of the different functional groups in this compound in catalytic systems are summarized below.

| Functional Group | Potential Role in Catalysis |

| Dibenzothiophene Core | Influences steric and electronic properties of the metal center; provides a rigid scaffold. |

| Sulfur Atom | Acts as a soft donor for coordination to soft metal ions; can participate in redox processes. |

| Carboxylic Acid/Carboxylate Group | Acts as a strong anchoring point for metal ions (mono- or bidentate); can participate in proton transfer reactions; can be used to immobilize the catalyst on a solid support. |

Further research is needed to fully explore the potential of this compound and its derivatives in the development of novel catalytic systems.

Green Chemistry Catalysis

There is currently a lack of specific studies detailing the use of this compound as a catalyst in green chemistry applications. In principle, its structure suggests potential avenues for catalytic activity. The carboxylic acid group could participate in acid-catalyzed reactions. Furthermore, the sulfur atom in the dibenzothiophene ring system could potentially be oxidized to a sulfoxide (B87167) or sulfone, which might then act as an organocatalyst in specific oxidation reactions. However, without experimental data, these remain hypothetical applications.

Research in green catalysis often focuses on the use of benign solvents (like water), energy-efficient reaction conditions, and recyclable catalysts. While this compound could theoretically be employed in such systems, there are no published examples to date that demonstrate its efficacy or advantages over other established catalysts.

Chemical Separation and Adsorption Technologies (e.g., MOF applications)

The use of this compound as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs) for chemical separation and adsorption is not well-documented in the scientific literature. MOFs are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands. The properties of a MOF, including its pore size, shape, and surface chemistry, are dictated by the choice of the metal and the organic linker.

While numerous dicarboxylic and tricarboxylic acids have been successfully employed to create a vast library of MOFs with diverse applications, the specific use of this compound for this purpose remains largely unreported.

Conceptually, a MOF constructed with a 2-Dibenzothiophenecarboxylate linker would possess a framework with exposed sulfur-containing aromatic moieties. This could potentially lead to specific interactions with certain guest molecules, making such a material interesting for selective adsorption. For instance, the aromatic nature of the dibenzothiophene unit could lead to π-π stacking interactions with other aromatic compounds. The sulfur atom could also offer a soft-binding site for certain metal ions or other sulfur-containing molecules.

However, without synthesized and characterized examples of MOFs based on this ligand, any discussion of their specific adsorption properties, such as surface area, pore volume, and selectivity for particular substances, would be purely speculative.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Future research will likely prioritize the development of more efficient and environmentally benign methods for synthesizing 2-Dibenzothiophenecarboxylic acid and its precursors. While traditional methods may exist, the trend is moving towards processes that offer higher yields, reduced waste, and milder reaction conditions.

Potential manufacturing routes for related heterocyclic carboxylic acids have utilized techniques that could be adapted and optimized for this compound. beilstein-journals.orgresearchgate.net Key areas for future exploration include:

One-Pot Procedures: The development of one-pot bromination/debromination or other functionalization sequences could streamline the synthesis process, reducing the need for isolating intermediates and thereby minimizing solvent use and waste. beilstein-journals.orgresearchgate.net

Catalytic Carbonylation: Palladium-catalyzed carbonylation reactions, which introduce the carboxylic acid moiety using carbon monoxide (CO) gas, present a powerful alternative to traditional methods like Grignard reactions with CO2. beilstein-journals.orgresearchgate.net Research could focus on developing more robust and reusable catalysts for this transformation on the dibenzothiophene (B1670422) core.

Flow Chemistry: The use of continuous flow reactors could offer significant advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous reagents or high temperatures, such as certain chlorination or metallation steps. beilstein-journals.org

These advanced synthetic strategies aim to make this compound more accessible for research and industrial applications, aligning with the principles of green chemistry.

Exploration of New Catalytic Applications and Mechanistic Insights